molecular formula C23H26N4O2 B5273120 4-(imidazol-1-ylmethyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide

4-(imidazol-1-ylmethyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide

Cat. No.: B5273120
M. Wt: 390.5 g/mol
InChI Key: DFKQHPXZVQBVNG-UHFFFAOYSA-N
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Description

4-(imidazol-1-ylmethyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide is a complex organic compound that features an imidazole ring, a morpholine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(imidazol-1-ylmethyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and morpholine intermediates, which are then coupled with a benzamide derivative. Common reagents used in these reactions include imidazole, morpholine, and benzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(imidazol-1-ylmethyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and imidazole positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Substituted imidazole and benzamide compounds.

Scientific Research Applications

4-(imidazol-1-ylmethyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(imidazol-1-ylmethyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-ylmethyl)phenylmethanamine hydrochloride
  • {4-[(1H-Imidazol-1-yl)methyl]phenyl}methanol
  • cis-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine

Uniqueness

4-(imidazol-1-ylmethyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide is unique due to its combination of an imidazole ring, a morpholine ring, and a benzamide group. This structural arrangement provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c28-23(20-7-5-19(6-8-20)16-27-10-9-24-18-27)25-15-21-3-1-2-4-22(21)17-26-11-13-29-14-12-26/h1-10,18H,11-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKQHPXZVQBVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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